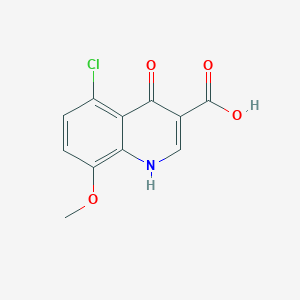
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid (BDMPAA) is an organic compound composed of a brominated pyrazole ring with an acetic acid group attached. It is a colorless solid that is insoluble in water and soluble in organic solvents. BDMPAA has a wide range of applications in scientific research due to its unique properties. It has been used to synthesize various compounds, to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of drugs. In
科学研究应用
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has a wide range of applications in scientific research. It has been used to synthesize various compounds, to study the mechanism of action of drugs, and to investigate the biochemical and physiological effects of drugs. It has also been used to study the effects of drugs on cells and tissues, as well as to study the effects of drugs on enzyme activity. In addition, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has been used to study the pharmacokinetics of drugs, to study the metabolism of drugs, and to study the pharmacodynamics of drugs.
作用机制
The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is not fully understood. However, it is thought to interact with the active sites of enzymes, which may be involved in the synthesis of other compounds or in the metabolism of drugs. It is also thought to interact with receptors in cells and tissues, which may be involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid are not fully understood. However, it is thought to interact with the active sites of enzymes, which may be involved in the synthesis of other compounds or in the metabolism of drugs. It is also thought to interact with receptors in cells and tissues, which may be involved in the regulation of cellular processes.
实验室实验的优点和局限性
The use of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is non-toxic and has a low molecular weight, which makes it suitable for use in a variety of laboratory experiments. However, it is insoluble in water, which can make it difficult to use in some experiments.
未来方向
The potential future directions for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid research include further investigation into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research is needed to explore its potential applications in drug discovery and development. Other potential future directions include exploring its potential as a therapeutic agent and as a tool for studying the pharmacokinetics and pharmacodynamics of drugs. Finally, further research is needed to explore its potential as a diagnostic tool for diseases and disorders.
合成方法
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid can be synthesized using a two-step process. The first step involves reacting 4-bromo-1,5-dimethyl-1H-pyrazole with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid. The second step involves reacting the acid with a base such as potassium hydroxide or sodium hydroxide to yield 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid in the form of a salt.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-1,5-dimethyl-1H-pyrazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add chloroacetic acid and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then acidify with hydrochloric acid.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS 编号 |
1783575-54-1 |
产品名称 |
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid |
分子式 |
C7H9BrN2O2 |
分子量 |
233.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




